Thiabendazole

Catalog No.
S545173
CAS No.
148-79-8
M.F
C10H7N3S
M. Wt
201.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiabendazole

CAS Number

148-79-8

Product Name

Thiabendazole

IUPAC Name

4-(1H-benzimidazol-2-yl)-1,3-thiazole

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

InChI

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)

InChI Key

WJCNZQLZVWNLKY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 70 °F (NTP, 1992)
Max solubility in water at pH 2.2: 3.84%; slightly sol in alcohols, esters, chlorinated hydrocarbons
In n-heptane <0.1, xylene 0.13, methanol 8.28, 1,2-dichloroethane 0.81, acetone 2.43, ethyl acetate 1.49, n-octanol 3.91, all in g/L at 25 °C
Slightly soluble in ethanol
In water, 50 mg/L at 25 °C
1.38e-01 g/L

Synonyms

TBZ; Thibendole; Thiabendazol; Thiabendazole. Trade names Mintezol, Tresaderm, Arbotec; Mintesol; Omnizole.

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3

Description

The exact mass of the compound Thiabendazole is 201.03607 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)50 mg/l (at 25 °c)2.48e-04 mmax solubility in water at ph 2.2: 3.84%; slightly sol in alcohols, esters, chlorinated hydrocarbonsin n-heptane <0.1, xylene 0.13, methanol 8.28, 1,2-dichloroethane 0.81, acetone 2.43, ethyl acetate 1.49, n-octanol 3.91, all in g/l at 25 °cslightly soluble in ethanolin water, 50 mg/l at 25 °c1.38e-01 g/l>30.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757347. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of 1,3-thiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Detection of Thiabendazole in Water

Specific Scientific Field: Analytical and Bioanalytical Chemistry

Methods of Application or Experimental Procedures: The aptasensor uses fluorescence spectroscopy for detection. The findings demonstrate a linear correlation between thiabendazole concentrations and digestion percentage, with a detection limit (LOD) exceeding 1 µM and a determination coefficient ( R2) of 0.959 .

Results or Outcomes: This aptamer-based fluorescence spectroscopy detection system holds promise for a rapid, specific, and sensitive analysis of thiabendazole in environmental waters and food matrices .

Surface-Enhanced Raman Scattering Detection of Thiabendazole

Specific Scientific Field: Biosensors and Bioengineering

Summary of the Application: Thiabendazole (TBZ) is extensively employed in agriculture as a fungicide and pesticide. Tbz poses environmental risks, and excessive exposure to tbz through various leakage pathways can cause adverse effects in humans .

Methods of Application or Experimental Procedures: In this study, silver nanopillar structures (SNPis) and Au@Ag bimetallic nanoparticles (BNPs) were used to fabricate a BNP@SNPi substrate. This substrate exhibited a broad reaction surface with significantly enhanced surface-enhanced Raman scattering hotspots .

Results or Outcomes: The BNP@SNPi substrate successfully detected TBZ across a wide concentration range in samples of tap water, drinking water, juice, and human serum, with respective limits of detection of 146.5, 245.5, 195.6, and 219.4 pM . This study highlights BNP@SNPi as a promising sensor platform for TBZ detection in diverse environments and contributes to environmental monitoring and bioanalytical studies .

Synthesis of Bioactive Thiabendazole Derivatives

Specific Scientific Field: Medicinal and Pharmaceutical Chemistry

Summary of the Application: Thiabendazoles and their derivatives have a unique place in the field of medicinal and pharmaceutical chemistry. These synthesized compounds are used as principal precursors for the synthesis of several new active heterocyclic molecules .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the type of derivative being synthesized. These compounds generally involve complex chemical reactions and precise control of conditions to ensure the desired product is obtained .

Results or Outcomes: These derivatives have diverse biological activities and play vital roles in other industrial fields . They are used in the synthesis of several new active heterocyclic molecules that have diverse biological activities .

Use of Thiabendazole in Agriculture

Specific Scientific Field: Agriculture

Summary of the Application: Thiabendazole is a widely used fungicide to prevent fruits, such as citrus, apples, and pears, from being affected by mold, rot, and blight, thus keeping them fresh before the waxing stage for storage .

Methods of Application or Experimental Procedures: Thiabendazole is applied directly to the crops or fruits during the growth or storage stages to prevent the growth of fungi and molds .

Results or Outcomes: The use of thiabendazole has resulted in significant economic advantages by enhancing crop yields and ensuring adequate food production levels . It has been associated with a range of harmful effects, including nephrotoxicity, hepatotoxicity, carcinogenicity, and teratogenicity .

Thiabendazole in Coordination Chemistry

Specific Scientific Field: Coordination Chemistry

Summary of the Application: Thiabendazole and its derivatives are used in coordination chemistry. They can act as ligands to form coordination compounds with various metals .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the type of coordination compound being synthesized. These compounds generally involve complex chemical reactions and precise control of conditions to ensure the desired product is obtained .

Results or Outcomes: These coordination compounds have diverse applications in various fields including biology, chemistry, materials, and agriculture .

Thiabendazole in Materials Science

Specific Scientific Field: Materials Science

Summary of the Application: Thiabendazole and its derivatives are used in materials science. They can be used to synthesize new materials with unique properties .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures vary depending on the type of material being synthesized. These compounds generally involve complex chemical reactions and precise control of conditions to ensure the desired product is obtained .

Results or Outcomes: These new materials have diverse applications in various fields including biology, chemistry, materials, and agriculture .

Thiabendazole is a chemical compound classified as an anthelmintic and antifungal agent, primarily used in agriculture and medicine. Its chemical formula is C10H7N3SC_{10}H_{7}N_{3}S, and it is known for its white or cream-colored powder form that is odorless and tasteless. Thiabendazole acts by binding to fungal tubulin, inhibiting cell division, and has shown effectiveness against various parasitic infections in both humans and animals. It is commonly marketed under trade names such as Mintezol and Tresaderm .

  • Antifungal Activity: Thiabendazole disrupts fungal cell wall synthesis by inhibiting tubulin polymerization, a crucial step in forming the fungal cytoskeleton.
  • Antiparasitic Activity: It targets parasite energy metabolism by affecting microtubule formation, leading to parasite death [].

Thiabendazole exhibits moderate toxicity in humans and animals. Common side effects include dizziness, nausea, and vomiting []. It can also cause allergic reactions. Due to its potential for causing birth defects, it is not recommended for pregnant women [].

Safety Precautions:

  • Wear personal protective equipment (PPE) like gloves, goggles, and respirator when handling thiabendazole.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from direct sunlight.
, primarily involving its interactions with biological systems. The compound is known to bind to tubulin in fungi, disrupting microtubule formation, which is essential for cell division. This action leads to the inhibition of fungal growth. Additionally, thiabendazole can be metabolized in the liver to its 5-hydroxy derivative, which is then excreted in urine as glucuronide or sulfate conjugates .

Thiabendazole exhibits significant biological activity as an anthelmintic and antifungal agent. Its mechanism of action primarily involves the inhibition of fumarate reductase, a helminth-specific enzyme crucial for energy metabolism in parasites. This inhibition disrupts the energy production necessary for the survival of helminths. In addition to its antiparasitic properties, thiabendazole has been shown to block angiogenesis in certain cancer cells, suggesting potential applications in cancer therapy .

Adverse effects associated with thiabendazole include hepatotoxicity, which can lead to severe liver injury characterized by cholestasis and prolonged jaundice. Other side effects may include skin rashes and hypersensitivity reactions .

Thiabendazole can be synthesized through various methods. One common approach involves the reaction of 4-cyanothiazole with aniline in the presence of aluminum trichloride to form an intermediate aryl amidine. This intermediate is then converted into thiabendazole through a series of reactions involving sodium hypochlorite and base treatment .

An alternative synthesis method includes reacting 4-thiazolecarboxamide with o-phenylenediamine using polyphosphoric acid as a catalyst. Both methods yield high purity levels of thiabendazole suitable for pharmaceutical applications .

Thiabendazole has a wide range of applications across different fields:

  • Agriculture: Used as a fungicide to control mold and blight in crops.
  • Food Preservation: Acts as a food additive (E233) to prevent spoilage in fruits like bananas and citrus .
  • Veterinary Medicine: Employed in treating parasitic infections in animals.
  • Human Medicine: Utilized for treating conditions such as strongyloidiasis and other helminth infections .
  • Research: Investigated for its potential anti-cancer properties due to its ability to inhibit angiogenesis .

Thiabendazole interacts with various biological systems, primarily through its binding affinity for tubulin. This interaction has been studied extensively in fungal species such as Aspergillus nidulans, where mutations affecting tubulin genes have demonstrated resistance to thiabendazole . Furthermore, studies indicate that thiabendazole may influence other metabolic pathways by interacting with enzymes involved in energy production.

In terms of drug interactions, thiabendazole may exhibit cross-reactivity with other benzimidazoles, necessitating caution when used alongside similar compounds due to potential hepatotoxic effects .

Similar Compounds: Comparison

Thiabendazole shares structural similarities with several other compounds that also exhibit antifungal or antiparasitic properties. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
AlbendazoleBenzimidazole coreBroad-spectrum anthelmintic; used for intestinal parasites .
MebendazoleBenzimidazole corePrimarily effective against nematodes; less hepatotoxic than thiabendazole .
FenbendazoleBenzimidazole coreUsed mainly in veterinary medicine; lower toxicity profile .
OxfendazoleBenzimidazole coreEffective against gastrointestinal parasites; longer half-life than thiabendazole .

The unique aspect of thiabendazole lies in its dual role as both an antifungal and an anthelmintic agent, along with its specific mechanism targeting fungal tubulin.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Thiabendazole appears as white or cream-colored odorless, tasteless powder. Sublimes above 590 °F. Fluoresces in acidic solution. Formulated as a dust, flowable powder or wettable powder for use as a systemic fungicide and anthelmintic.
Colorless, white, or tan odorless solid; [HSDB] Colorless solid; [EPA REDs] Off-white to yellow-tan solid; [CPSQ]
Solid

Color/Form

Colorless crystals
White crystals
Off-white powder
White to practically white powder
White to tan crystals

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

201.03606841 g/mol

Monoisotopic Mass

201.03606841 g/mol

Heavy Atom Count

14

Taste

Tasteless

Density

Amber liquid; density: 1.103 at 25 °C /Thiabendazole hypophosphite/

LogP

2.47
2.47 (LogP)
log Kow = 2.47
2.2

Odor

Odorless

Decomposition

When heated to decomposition, it emits toxic fumes of /sulfur and nitrogen oxides/.

Appearance

Solid powder

Melting Point

579 to 581 °F (NTP, 1992)
304-305 °C
300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N1Q45E87DT

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For the treatment of strongyloidiasis (threadworm), cutaneous larva migrans (creeping eruption), visceral larva migrans, and trichinosis.
FDA Label

Livertox Summary

Thiabendazole is a broad spectrum anthelmintic agent used predominantly in treatment of intestinal pinworm and strongyloides infection, which recently has been replaced by better tolerated agents. Thiabendazole therapy has been shown to cause clinically apparent cholestatic liver injury which is rare, but can be severe.

Drug Classes

Anthelmintic Agents

Therapeutic Uses

Antinematodal Agents
MEDICATION (VET): Thiabendazole is included in some otic preparations for treatment of yeast infections.
MEDICATION (VET): The antifungal imidazoles also have some antibacterial action but are rarely used for this purpose. ... Thiabendazole is effective against Aspergillus and Penicillium spp , but its use has largely been replaced by the more effective imidazoles.
MEDICATION (VET): Imidazoles may have antibacterial, antifungal, antiprotozoal, and anthelmintic activity. ... The anthelmintic thiabendazole is also an imidazole with antifungal properties.
For more Therapeutic Uses (Complete) data for THIABENDAZOLE (10 total), please visit the HSDB record page.

Pharmacology

Thiabendazole is a fungicide and parasiticide. Thiabendazole is also a chelating agent, which means that it is used medicinally to bind metals in cases of metal poisoning, such as lead poisoning, mercury poisoning or antimony poisoning. Thiabendazole is vermicidal and/or vermifugal against Ascaris lumbricoides ("common roundworm"), Strongyloides stercoralis (threadworm), Necator americanus, Ancylostoma duodenale (hookworm), Trichuris trichiura (whipworm), Ancylostoma braziliense (dog and cat hookworm), Toxocara canis, Toxocara cati (ascarids), and Enterobius vermicularis (pinworm). Thiabendazole also suppresses egg and/or larval production and may inhibit the subsequent development of those eggs or larvae which are passed in the feces.
Thiabendazole is a benzimidazole derivative with anthelminthic property. Although the mechanism of action has not been fully elucidated, thiabendazole inhibits the helminth-specific mitochondrial enzyme fumarate reductase, thereby inhibiting the citric acid cycle, mitochondrial respiration and subsequent production of ATP, ultimately leading to helminth's death. In addition, it has been suggested that thiabendazole may lead to inhibition of microtubule polymerization by binding to beta-tubulin and has an overt ovicidal effect with regard to some trichostrongylids.

MeSH Pharmacological Classification

Anthelmintics

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AC - Imidazole and triazole derivatives
D01AC06 - Tiabendazole
P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CA - Benzimidazole derivatives
P02CA02 - Tiabendazole

Mechanism of Action

The precise mode of action of thiabendazole on the parasite is unknown, but it most likely inhibits the helminth-specific enzyme fumarate reductase.
Thiabendazole and other benzimidazole anthelmintics act by binding strongly to tubulin in the absorptive cells in the gut of parasitic worms. This interferes with the uptake of nutrients and the worms effectively starve to death. The host is less affected as the binding to mammalian tubulin is less strong and is reversible.
Although the exact mechanism of anthelmintic activity of thiabendazole has not been fully elucidated, the drug has been shown to inhibit the helminth-specific enzyme, fumarate reductase. In animals, thiabendazole has anti-inflammatory, antipyretic, and analgesic effects.

Vapor Pressure

Negligible (NTP, 1992)
4X10-9 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

148-79-8

Absorption Distribution and Excretion

Rapidly absorbed and peak plasma concentration is reached within 1 to 2 hours after the oral administration of a suspension. Some systemic absorption may occur from topical preparations applied to the skin.
It is metabolized almost completely to the 5-hydroxy form which appears in the urine as glucuronide or sulfate conjugates.
Investigations in mice, rats and dogs using (14)C-labelled thiabendazole indicated that oral doses were rapidly absorbed from the gut and were distributed throughout the body (including the brain). Only 0.01% of the (14)C-thiabendazole given to rats was recovered as (14)C-carbon dioxide. Thiabendazole readily crossed the placental barrier to expose the fetuses.
It becomes distributed throughout most of the body tissues, its highest concn in blood occurring at 4-7 hr after admin /in animals/.
Absorption of thiabendazole by parasites is probably through the cuticle. Evidence from in vitro studies ... suggests that absorption ... is by means of passive diffusion of molecule through lipid barrier of nematode cuticle. This ... is not necessarily the case in vivo.
Thiabendazole is rapidly absorbed and peak plasma concentrations occur within 1 to 2 hours. It is metabolized almost completely and appears in the urine as conjugates. In 48 hours, approximately 5% of the administered dose is recovered from feces and approximately 90% from urine. Most is excreted within the first 24 hours.
For more Absorption, Distribution and Excretion (Complete) data for THIABENDAZOLE (10 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Metabolized almost completely to the 5-hydroxy form which appears in the urine as glucuronide or sulfate conjugates.
In mice, rats and humans, the main pathway of metabolism of thiabendazole is an initial hydroxylation to form 5-hydroxythiabendazole, followed by conjugation to 5-hydroxythiabendazole glucuronide and 5-hydroxythiabendazole sulfate. In rats, 4-hydroxythiabendazole and 2-acetylbenzimidazole have been identified as minor metabolites or degradation products in urine.
... Treated beet leaves were exposed to sunlight for equiv of 14 8-hr days ... in addn to benzimidazole-2-carboxamide, benzimidazole and polar and polymer products were formed ... Thiabendazole was not metabolized by potatoes or cotton ...
A single oral dose of thiabendazole was administered to four male human subjects. Feces and urine were collected. After an oral dose of 1.0 g of (14)C thiabendazole, plasma levels peaked at 1 to 2 hr and large amounts of radioactivity appeared rapidly in the urine. More than 40% of the label was excreted within 4 hr and 80% in 24 hr. Most of the dose appeared in urine as the glucuronide (35%) and sulfate (13%) of 5-hydroxy-TBZ. A small amount of unchanged TBZ and unconjugated 5-HO-TBZ were also present. The same compounds were observed with rats and dogs. It has also been reported that (14)C-labeling of the benzene ring in thiabendazole gave rise to some (14)CO2 by rats, indicating ring cleavage.
Rat hepatic mixed function oxidase /activities in microsomal/ preparations hydroxylated thiabendazole. This activity seemed to be greatest in microsomal preparations > hepatocytes > slices.
For more Metabolism/Metabolites (Complete) data for THIABENDAZOLE (9 total), please visit the HSDB record page.
Thiabendazole has known human metabolites that include 5-hydroxythiabendazole.
Hepatic. Metabolized almost completely to the 5-hydroxy form which appears in the urine as glucuronide or sulfate conjugates. Route of Elimination: It is metabolized almost completely to the 5-hydroxy form which appears in the urine as glucuronide or sulfate conjugates. Half Life: The half-life for thiabendazole in both normal and anephric patients is 1.2 hours (range 0.9 to 2 hours). The half-life for the 5-hydroxythiabendazole metabolite in both normal and anephric patients is 1.7 hours (range 1.4 to 2 hours).

Associated Chemicals

Thiabendazole hypophosphite;28558-32-9

Wikipedia

Tiabendazole
Silicotungstic_acid

Drug Warnings

The clinical utility of thiabendazole in adults is compromised by its toxicity. Side effects frequently encountered with therapeutic doses include anorexia, nausea, vomiting, and dizziness. Less frequently, diarrhea, fatigue, drowsiness, giddiness, or headache occur. Occasional fever, rashes, erythema multiforme, hallucinations, sensory disturbances, and Stevens-Johnson syndrome have been reported. Angioedema, shock, tinnitus, convulsions, and intrahepatic cholestasis are rare complications of therapy. Some patients excrete a metabolite that imparts an odor to the urine much like that occurring after ingestion of asparagus. Crystalluria without hematuria has been reported on occasion; it promptly subsides with discontinuation of therapy. Transient leukopenia has been noted in a few patients on thiabendazole therapy. There are no absolute contraindications to the use of thiabendazole. Because CNS side effects occur frequently, activities requiring mental alertness should be avoided during therapy. Thiabendazole has hepatotoxic potential and should be used with caution in patients with hepatic disease or decreased hepatic function.
Hypersensitivity reactions consisting of pruritus, fever, facial flush, chills, conjunctival injection, rash (including perianal), angioedema, anaphylaxis, erythema multiforme (including Stevens-Johnson syndrome with some fatalities), and lymphadenopathy have occurred.
Because adverse CNS effects of thiabendazole may occur quite frequently, patients should be warned that the drug may impair their ability to perform activities requiring mental alertness or physical coordination (e.g., operating machinery, driving a motor vehicle) and that such activities should be avoided.
Thiabendazole should be used with caution in patients in whom vomiting might be dangerous and in patients with severe malnutrition or anemia. Ideally, supportive therapy is indicated for anemic, dehydrated, or malnourished patients prior to administration of the drug.
For more Drug Warnings (Complete) data for THIABENDAZOLE (19 total), please visit the HSDB record page.

Biological Half Life

The half-life for thiabendazole in both normal and anephric patients is 1.2 hours (range 0.9 to 2 hours). The half-life for the 5-hydroxythiabendazole metabolite in both normal and anephric patients is 1.7 hours (range 1.4 to 2 hours).

Use Classification

Agrochemicals -> Pesticides
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)
Cosmetics -> Antimicrobial

Methods of Manufacturing

Thiabendazole is produced by heating thiazoly-2-formamide with o-phenylenediamine in the presence of polyphosphoric acid.
Prepared by reaction of 4-thiazolecarboxamide with o-phenylenediamine in polyphosphoric acid.
L. H. Sarett, H. D. Brown, US 3017415 (1962 to Merck & Company)

General Manufacturing Information

1H-Benzimidazole, 2-(4-thiazolyl)-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies Thiabendazole as unlikely to present an acute hazard in normal use; Main Use: Fungicide.
It is also effective for the post-harvest treatment of fruit and vegetables for the control of storage diseases (bananas, citrus, apples, and pears, etc).

Analytic Laboratory Methods

Method: EPA 641; Procedure: high performance liquid chromatography with fluorescence detection; Analyte: thiabendazole; Matrix: municipal and industrial wastewater; Detection Limit: 1.7 ug/L.
Method: EPA-OW/OST 1694; Procedure: high performance liquid chromatography combined with tandem mass spectrometry; Analyte: thiabendazole; Matrix: water, soil, sediment, and biosolids; Detection Limit: 0.7 ng/L.
Method: USGS-NWQL O-2080-08; Procedure: high performance liquid chromatography/mass spectrometry; Analyte: thiabendazole; Matrix: broad range of filtered water types; Detection Limit: 0.0125 ug/L.
Thiabendazole determination in feed supplements and premixes containing greater than 1% thiabendazole (not applicable to feed premixes or cattle supplements containing high level of proteins.
For more Analytic Laboratory Methods (Complete) data for THIABENDAZOLE (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

A RAPID, SENSITIVE & PRECISE HPLC METHOD USING FLUORESCENCE DETECTION WAS DEVELOPED FOR THE SIMULTANEOUS DETERMINATION OF THIABENDAZOLE & 5-HYDROXYTHIABENDAZOLE IN HUMAN SERUM.

Storage Conditions

Thiabendazole tablets and oral suspension should be stored in tight containers at 15 - 30 °C. The oral suspension should be protected from freezing.

Interactions

Thiabendazole had no protective effects against pentylenetetrazole-induced convulsions in rats at 20-100 mg/kg, whereas 200 mg/kg sc incr frequency of clonic convulstions resulting in 100% mortality.
Strongyloidiasis in immunosuppressed pt often requires prolonged admin of the anthelmintic, thiabendazole. The case described herein represents the first report of theophylline toxicity induced by concurrent admin of thiabendazole. Preliminary studies suggest that interference with theophylline clearance by thiabendazole may be the mechanism in this drug interaction.
Thiabendazole may compete with other drugs (eg, theophylline) for sites of metabolism in the liver and thereby increase serum concentrations of such drugs to potentially toxic levels. When thiabendazole and a xanthine derivative are used concomitantly, it may be necessary to monitor serum concentrations of the xanthine derivative and/or reduce its dosage. Patients receiving the drugs concomitantly should be carefully monitored.
A probable drug interaction between theophylline and thiabendazole is reported in a 49-yr-old asthmatic male patient initially receiving 300 mg of oral sustained-action theophylline anhydrous 2 times/day, who was given oral thiabendazole suspension at a dose of 1.8 g 2 times/day (total of 6 doses) for the treatment of strongyloidiasis. The patient's serum theophylline concentration was 14 ug/mL before thiabendazole therapy. The dosage of Theo-Dur was decreased to 200 mg twice daily; however, serum theophylline concentrations increased to 22 ug/mL. The dose was then decreased to 150 mg 2 times/day, resulting in serum theophylline levels of 12 ug/mL. Before initiation of thiabendazole therapy, the patient's estimated baseline theophylline clearance was about 1.7 L/hr; after thiabendazole therapy was begun, this clearance fell to about 0.8 L/hr. Nine days after cessation of thiabendazole therapy, theophylline clearance was close to the baseline value. It was concluded that in patients on theophylline therapy, a 50% reduction in theophylline dosage should be considered when thiabendazole therapy is initiated.

Stability Shelf Life

Non-volatile at room temp; stable in water and in acid and alkaline soln; stable under normal conditions to hydrolysis, light, and heat.

Dates

Modify: 2023-08-15

Clinical interventions for tungiasis (sand flea disease): a systematic review

Solomon Abrha, Jorg Heukelbach, Gregory M Peterson, Julia K Christenson, Simon Carroll, Sam Kosari, Andrew Bartholomeus, Hermann Feldmeier, Jackson Thomas
PMID: 34237261   DOI: 10.1016/S1473-3099(20)30853-7

Abstract

Tungiasis (sand flea disease) is an epidermal parasitic skin disease occurring in resource-limited communities. There is no standard treatment for tungiasis, and available treatment options are scarce. To our knowledge, this is the first systematic review aimed to assess randomised controlled trials (RCTs) investigating interventions for tungiasis. We systematically searched databases including MEDLINE (EBSCOhost), CENTRAL, CINAHL, PubMed, Web of Science, SciELO, LILACS and Embase (Scopus) for RCTs in any language, from inception of the databases until June 12, 2021. RCTs exploring preventive and therapeutic interventions for tungiasis were eligible. We used the revised Cochrane Collaboration's risk of bias tool to assess the risk of bias and Jadad scale to quantify the methodological quality of the RCTs. Of the 1839 identified records, only eight RCTs involving 808 participants were included, and several methodological deficiencies were identified in most of the trials. Trial interventions included: oral drugs niridazole and ivermectin and topical interventions of ivermectin lotion, metrifonate lotion, thiabendazole lotion, thiabendazole ointment, dimeticones (NYDA), and a neem seed and coconut oils-based mixture for treatment and coconut oil-based lotion (Zanzarin) for prevention. The coconut oil-based lotion for prevention and dimeticones for treatment of tungiasis have displayed the most promise. Most of the RCTs included in this study had low methodological quality. There is a clear unmet need for high-quality RCTs examining safe and effective prevention and treatment alternatives of tungiasis in endemic settings.


[Determination of thiabendazole in the conditions of chemical and toxicological analysis of biomaterial]

V K Shormanov, D P Shcherbakov
PMID: 34013693   DOI: 10.17116/sudmed20216403134

Abstract

Is to study the features and to develop the methods for the determination of thiabendazole in the tissues of cadaveric organs and blood. When performing the experiments the methods of TLC, GC-MS and spectrophotometry were used. The advantages were substantiated and the optimal conditions for the release of thiabendazole from the tissues of organs and blood with acetone were determined. A variant of purification of the substance extracted from biomatrixes by the method of column chromatography of normal pressure (sorbent L 40/100 μm, mobile phase acetone-dichloromethane (9.5: 0.5)) is proposed. To identify the analyte by TLC the Sorbfil plates were used and a toluene-acetonitrile mobile phase (2:8). When identifying thiabendazole by a combination of gas-liquid chromatography and mass spectrometry (fragmentation of molecules by electron impact 70 eV) an HP-5MS column 30 m × 0.25 mm with a non-polar stationary phase (5% -phenyl) -methylpolysiloxane was proposed. The expediency of the spectrophotometric determination of thiabendazole on the basis of absorption in an acetonitrile medium has been shown. Methods for the determination of thiabendazole in tissues of organs and blood have been developed and validated. It is shown that the techniques meet the requirements of linearity, selectivity, correctness, precision and stability. The limits of detection of thiabendazole in the liver and blood are 0.14 and 0.10 mg, respectively; the limits of quantitative determination are 0.26 and 0.18 mg per 100 g of biomatrix.


Electrochemical determination of thiabendazole pesticide extracted and preconcentrated from tomato samples by cloud point extraction

Antonia Caixeta-Neta, Gabriela C Ribeiro, Kamila P De Amorim, Leonardo S Andrade
PMID: 33241801   DOI: 10.1039/d0ay01918f

Abstract

A procedure for electroanalytical determination of the fungicide TBZ extracted and preconcentrated from tomatoes by the cloud-point extraction (CPE) technique was developed and validated in this work. The analytical technique used for this determination was HPLC coupled to an electrochemical detector (HPLC/EC), with a BDD electrode. The main variables of the CPE process were evaluated using a 24 full factorial design. The optimal condition of CPE was achieved by using Tergitol (19% v/v), NaCl (0.83 g), ultrasonic stirring time of 15 min and a temperature of 36 °C. Under these conditions, the preconcentration factor obtained was 5.7. The limits of detection (LOD) and quantification (LOQ) were 2.7 × 10-8 mol L-1 (or 5.4 μg L-1) and 5.5 × 10-8 mol L-1 (or 11 μg L-1), respectively. The average recovery values varied from 80.7% to 115.1% and the precision (average of 3 days) was less than 15%, indicating the good accuracy and precision of the method developed here. Upon applying the method to examine commercial tomatoes, TBZ was detected in one of the three analyzed samples.


Human infection with an unknown species of Dracunculus in Vietnam

Pham Ngoc Thach, H Rogier van Doorn, Henry S Bishop, Mark S Fox, Sarah G H Sapp, Vitaliano A Cama, Le Van Duyet
PMID: 33737138   DOI: 10.1016/j.ijid.2021.02.018

Abstract

Guinea worm (GW) disease, caused by Dracunculus medinensis, is an almost eradicated waterborne zoonotic disease. The World Health Organization (WHO) currently lists GW as endemic in only five African countries. In July 2020, the Vietnamese public health surveillance system detected a hanging worm in a 23-year-old male patient, who did not report any travel to Africa or any country previously endemic for GW. The patient was hospitalized with symptoms of fatigue, anorexia, muscle aches, and abscesses, with worms hanging out of the skin in the lower limbs. The worms were retrieved from the lesions and microscopically examined in Vietnam, identifying structures compatible with Dracunculus spp. and L1-type larvae. A section of this parasite was sent to the Centers for Disease Control and Prevention (CDC) in Atlanta, United States, for confirmatory diagnosis of GW. The adult worm had cuticle structures compatible with Dracunculus parasites, although the length of L1 larvae was about 339 μm, substantially shorter than D. medinensis. DNA sequence analysis of the 18S small subunit rRNA gene confirmed that this parasite was not GW, and determined that the sample belonged to a Dracunculus sp. not previously reported in GenBank that clustered with the animal-infective Dracunculus insignis and Dracunculus lutrae, located in a different clade than D. medinensis. This study highlights the importance of effective public health surveillance systems and the collaborative work of local public health authorities from Vietnam with the WHO and CDC in efforts to achieve the eradication of GW.


Highly sensitive and rapid detection of thiabendazole residues in oranges based on a luminescent Tb

Xiong-Xin Peng, Guang-Ming Bao, Yu-Fei Zhong, Li Zhang, Kang-Bo Zeng, Jia-Xin He, Wei Xiao, Yi-Fan Xia, Qing Fan, Hou-Qun Yuan
PMID: 33158677   DOI: 10.1016/j.foodchem.2020.128504

Abstract

Thiabendazole (TBZ), has been extensively employed as a pesticide and/or a fungicide in agriculture, while its residues would threaten to public health and safety. Simple, rapid and sensitive probes for detection of TBZ in real food samples is significantly desirable. In present work, a highly selective and sensitive luminescent sensor for monitoring TBZ in oranges has been constructed based on a Tb
-functionalized Zr-MOF (Tb
@1). Tb
@1 exhibited many attractive sensing properties toward TBZ, including broad linear range (0-80 μM), high selectivity, low LOD (0.271 μM) and rapid response time (less than1 min). Moreover, the probe was employed to determine TBZ in real orange samples, in which good recoveries from 98.41 to 104.48% were obtained. It only takes 35 min for the whole process of detection TBZ in real orange samples combined with QuEChERS method. Therefore, this work provided a reliable and rapid method for monitoring the TBZ in real orange samples.


Trace Identification and Visualization of Multiple Benzimidazole Pesticide Residues on

Pengcheng Nie, Fangfang Qu, Lei Lin, Yong He, Xuping Feng, Liang Yang, Huaqi Gao, Lihua Zhao, Lingxia Huang
PMID: 33810447   DOI: 10.3390/ijms22073425

Abstract

Molecular spectroscopy has been widely used to identify pesticides. The main limitation of this approach is the difficulty of identifying pesticides with similar molecular structures. When these pesticide residues are in trace and mixed states in plants, it poses great challenges for practical identification. This study proposed a state-of-the-art method for the rapid identification of trace (10 mg·L
) and multiple similar benzimidazole pesticide residues on the surface of
leaves, mainly including benzoyl (BNL), carbendazim (BCM), thiabendazole (TBZ), and their mixtures. The new method combines high-throughput terahertz (THz) imaging technology with a deep learning framework. To further improve the model reliability beyond the THz fingerprint peaks (BNL: 0.70, 1.07, 2.20 THz; BCM: 1.16, 1.35, 2.32 THz; TBZ: 0.92, 1.24, 1.66, 1.95, 2.58 THz), we extracted the absorption spectra in frequencies of 0.2-2.2 THz from images as the input to the deep convolution neural network (DCNN). Compared with fuzzy Sammon clustering and four back-propagation neural network (BPNN) models (TrainCGB, TrainCGF, TrainCGP, and TrainRP), DCNN achieved the highest prediction accuracies of 100%, 94.51%, 96.26%, 94.64%, 98.81%, 94.90%, 96.17%, and 96.99% for the control check group, BNL, BCM, TBZ, BNL + BCM, BNL + TBZ, BCM + TBZ, and BNL + BCM + TBZ, respectively. Taking advantage of THz imaging and DCNN, the image visualization of pesticide distribution and residue types on leaves was realized simultaneously. The results demonstrated that THz imaging and deep learning can be potentially adopted for rapid-sensing detection of trace multi-residues on leaf surfaces, which is of great significance for agriculture and food safety.


Quantitative SERS sensor based on self-assembled Au@Ag heterogeneous nanocuboids monolayer with high enhancement factor for practical quantitative detection

Jingya Li, Qianqian Wang, Juan Wang, Man Li, Xiang Zhang, Longlong Luan, Pan Li, Weiping Xu
PMID: 33987702   DOI: 10.1007/s00216-021-03366-9

Abstract

Accurate and rapid quantitative detection of pesticide and pollutant levels in the actual sample can aid in protecting food security, environmental security, and human health. A high Raman enhancement factor and good repeatability of the surface-enhanced Raman spectroscopy (SERS) substrates are favorable to quantitative analysis. Herein, a quantitative SERS sensor based on constructed self-assembled plasmonic Au@Ag heterogeneous nanocuboids (Au@Ag NCs) monolayer was developed. The sensor was used to quantitatively detect the trace pesticides extracted from pear surfaces and pollutants in fishpond water. Densely packed Au@Ag NCs fabricated into large-scale monolayer films were chemically functionalized using 4-methyl-thiobenzoic acid (4-MBA) at the organic/aqueous interface, in which plentiful nanogaps contribute to increase hotspots. Their sharp corners and edges make the sensor have high SERS performance through providing abundant "hot spots." The obtained optically SERS-based sensor with uniform liquid-state interfacial nanoparticle arrays appeared to have nice SERS performance and uniformity using crystal violet (CV) as a probe molecule. In particular, the proposed SERS sensor was applied for quantitative detection of thiabendazole (TBZ) extracted from pear surfaces and malachite green (MG) in fishpond water down to levels of 0.0105 nM and 0.87 nM for SERS assay respectively. As a result, our proposed SERS quantitative detection strategy is quite preferred to on-site analysis and supervision of contaminant in food samples.


Au@Ag-TGANPs based SERS for facile screening of thiabendazole and ferbam in liquid milk

Abid Hussain, Hongbin Pu, Bingxue Hu, Da-Wen Sun
PMID: 32949944   DOI: 10.1016/j.saa.2020.118908

Abstract

Surface-enhanced Raman spectroscopy based on thioglycolic acid (TGA) functionalized silver-coated gold nanoparticles (Au@Ag-TGANPs) was developed for the facile screening of thiabendazole (TBZ) and ferbam (0.025-10 ppm) in liquid milk for the first time. Results showed that silver-coated gold nanoparticles (Au@AgNPs) with a core size of 32 nm and a shell thickness of 5 nm was successfully modified with 3 nm TGA. The sensitive Au@Ag-TGANPs could enhance TBZ and ferbam signals by factors of 6.4 × 10
and 9.8 × 10
, respectively, and achieved the detection of TBZ and ferbam with limits of detection of 0.12 and 0.003 ppm, R
of 0.988 and 0.9821, percent recoveries of 88-103% and of 87.2-103.5%, and relative standard deviations of 4.1-9.2% and 3.5-8.3%, respectively. The current simple and green method could thus be used to detect other unsafe chemicals in future studies.


Investigation of nonlinear relationship of surface enhanced Raman scattering signal for robust prediction of thiabendazole in apple

Huanhuan Li, Md Mehedi Hassan, Jingjing Wang, Wenya Wei, Min Zou, Qin Ouyang, Quansheng Chen
PMID: 32889134   DOI: 10.1016/j.foodchem.2020.127843

Abstract

Thiabendazole (TBZ) is extensively used in agriculture to control molds; residue of TBZ may pose a threat to humans. Herein, surface-enhanced Raman spectroscopy (SERS) coupled variable selected regression methods have been proposed as simple and rapid TBZ quantification technique. The nonlinear correlation between the TBZ and SERS data was first diagnosed by augmented partial residual plots method and calculated by runs test. Au@Ag NPs with strong enhancement factor (EF = 4.07 × 10
) of Raman signal was used as SERS active material to collect spectra from TBZ. Subsequently, three nonlinear regression models were comparatively investigated and the competitive adaptive reweighted sampling-extreme learning machine (CARS-ELM) achieved a higher correlation coefficient (Rp
= 0.9406) and the lower root-mean-square-error of prediction (RMSEP = 0.5233 mg/L). Finally, recoveries of TBZ in apple samples were 83.02-93.54% with relative standard deviation (RSD) value < 10%. Therefore, SERS coupled CARS-ELM could be employed as a rapid and sensitive approach for TBZ detection in Fuji apples.


Experimental and theoretical characterization of the strong effects on DNA stability caused by half-sandwich Ru(II) and Ir(III) bearing thiabendazole complexes

Javier Santolaya, Natalia Busto, Marta Martínez-Alonso, Gustavo Espino, Jörg Grunenberg, Giampaolo Barone, Begoña García
PMID: 32951085   DOI: 10.1007/s00775-020-01823-x

Abstract

The synthesis and characterization of two half-sandwich complexes of Ru(II) and Ir(III) with thiabendazole as ancillary ligand and their DNA binding ability were investigated using experimental and computational methods.
H NMR and acid-base studies have shown that aquo-complexes are the reactive species. Kinetic studies show that both complexes bind covalently to DNA through the metal site and non covalently through the ancillary ligand. Thermal stability studies, viscosity, circular dichroism measurements and quantum chemical calculations have shown that the covalent binding causes breaking of the H-bonding between base pairs, bringing about DNA denaturation and compaction. Additionally, molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations shed light into the binding features of the Ru(II) and Ir(III) complexes and their respective enantiomers toward double-helical DNA, highlighting the important role played by the NˆN ancillary ligand once the complexes are covalently linked to DNA. Moreover, metal quantification in the nucleus of SW480 colon adenocarcinoma cells were carried out by inductively coupled plasma-mass spectrometry (ICP-MS), both complexes are more internalized than cisplatin after 4 h of exposition. However, in spite of the dramatic changes in the helicity of the DNA secondary structure induced by these complexes and their nuclear localization, antiproliferative studies have revealed that both, Ru(II) and Ir(III) complexes, cannot be considered cytotoxic. This unexpected behavior can be justified by the fast formation of aquo-complexes, which may react with components of the cell culture medium or the cytoplasm compartment in such a way that they may become deactivated before reaching DNA.


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